(2R-cis)-Epoxydecenol
Description
Properties
CAS No. |
123932-68-3 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
[(2R,3S)-3-heptyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h9-11H,2-8H2,1H3/t9-,10+/m0/s1 |
InChI Key |
MZPZDPXPQAQGJD-VHSXEESVSA-N |
Isomeric SMILES |
CCCCCCC[C@H]1[C@H](O1)CO |
Canonical SMILES |
CCCCCCCC1C(O1)CO |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Synthetic Intermediates
(2R-cis)-Epoxydecenol serves as a valuable intermediate in organic synthesis. Its epoxy group allows for various transformations, making it a versatile building block for the synthesis of complex molecules. Researchers have utilized this compound to develop new synthetic pathways that enhance the efficiency of producing desired chemical entities.
Example Case Study: Synthesis of Bioactive Compounds
In a recent study, this compound was employed to synthesize novel bioactive compounds through ring-opening reactions. The study demonstrated that the compound could be transformed into various derivatives with significant biological activity, indicating its utility in drug discovery and development.
Agricultural Applications
Plant Growth Regulators
Research has indicated that this compound can influence plant growth and development. Its application as a plant growth regulator has been explored, particularly in enhancing ethylene biosynthesis pathways. This property is crucial for regulating fruit ripening and senescence.
Case Study: Ethylene Modulation
A study conducted on tomato plants showed that the application of this compound resulted in increased ethylene production, leading to improved fruit ripening and quality. The findings suggest that this compound can be effectively used in agricultural practices to enhance crop yield and quality.
Medicinal Chemistry
Potential Therapeutic Uses
The structural features of this compound make it a candidate for developing therapeutic agents. Its ability to interact with biological targets opens avenues for research into its pharmacological properties.
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit promising anticancer activities against various cancer cell lines. The mechanism of action involves the induction of apoptosis in cancer cells, highlighting its potential as a lead compound for anticancer drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize (2R-cis)-Epoxydecenol, we compare its structural and functional attributes with related epoxides and nucleoside analogues.
Structural Analogues
Cis vs. Trans Epoxides: this compound exhibits a cis epoxide configuration, which enhances ring strain and reactivity compared to trans isomers. This strain can influence nucleophilic attack sites in synthesis, as seen in oxathiolane ring formation for lamivudine . Trans-Epoxydecene: Trans configurations reduce steric hindrance, often leading to lower reactivity but higher thermodynamic stability.
Decenol Derivatives: Epoxydecenol vs. Hydroxydecenol: The epoxide group introduces electrophilic sites absent in hydroxylated analogues, enabling participation in ring-opening reactions critical for drug synthesis.
Functional Analogues in Pharmaceuticals
Both compounds rely on controlled reaction conditions (e.g., temperature, time) to preserve chirality . Key Difference: Lamivudine’s sulfur atom enhances metabolic stability compared to oxygen-based epoxides.
Acyclovir: A guanine analogue lacking a cyclic ether or epoxide. Its linear structure contrasts with Epoxydecenol’s rigidity, impacting bioavailability and target binding.
Table 1: Comparative Properties of Epoxydecenol and Analogues
| Compound | Functional Group | Configuration | Reactivity | Biological Role |
|---|---|---|---|---|
| This compound | Epoxide | Cis | High | Synthetic intermediate |
| Trans-Epoxydecene | Epoxide | Trans | Moderate | Industrial synthesis |
| Lamivudine | Oxathiolane | Cis | Low | Antiviral agent |
| Acyclovir | Hydroxyl | Linear | Low | Antiviral agent |
Mechanistic and Stereochemical Insights
- Epoxide Reactivity: The cis configuration in Epoxydecenol increases susceptibility to nucleophilic attack at the less substituted carbon, a trait exploited in forming cyclic ethers for antiviral drugs .
- Chiral Induction : As seen in lamivudine synthesis, maintaining the 2R-cis configuration requires precise stoichiometry and low-temperature kinetics to prevent racemization.
Q & A
Q. What are the critical parameters for optimizing the synthesis of (2R-cis)-Epoxydecenol to ensure stereochemical purity?
Methodological Answer:
-
Key Parameters : Reaction temperature, catalyst selection (e.g., chiral catalysts for enantiomeric control), and solvent polarity. For example, highlights the importance of material ratios and reaction time in synthesizing stereochemically complex analogs.
-
Validation : Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess (EE) >98% .
-
Data Table :
Parameter Optimal Range Impact on EE Temperature 0–5°C Prevents epimerization Catalyst (e.g., Jacobsen) 5–10 mol% Enhances stereoselectivity Solvent Toluene/THF mix Balances reactivity and stability
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound across different studies?
Methodological Answer:
- Root-Cause Analysis : Compare solvent effects, isotopic impurities, or instrument calibration differences. emphasizes iterative data reconciliation in qualitative research.
- Standardization : Cross-validate using NIST reference spectra () and replicate experiments under controlled conditions.
- Tools : Employ computational NMR prediction software (e.g., ACD/Labs) to model expected shifts .
Advanced Research Questions
Q. What experimental designs are suitable for studying the stereochemical effects of this compound in biological systems (e.g., enzyme binding)?
Methodological Answer:
- PICOC Framework ():
- Population : Target enzymes (e.g., cytochrome P450 isoforms).
- Intervention : this compound vs. its enantiomer or epoxide analogs.
- Comparison : Binding affinity (Kd) and catalytic inhibition.
- Outcomes : Stereospecific activity metrics.
- Context : In vitro assays (e.g., fluorescence polarization).
- Data Integration : Combine kinetic studies with molecular docking simulations (e.g., AutoDock Vina) to map binding interactions .
Q. How can researchers address reproducibility challenges when this compound exhibits variable bioactivity in different assay conditions?
Methodological Answer:
- Controlled Variables : Document pH, temperature, and co-solvents rigorously ().
- Statistical Rigor : Use factorial design experiments to isolate confounding factors (e.g., Plackett-Burman design).
- Ethical Reporting : Adhere to FAIR data principles () by sharing raw datasets and metadata in repositories like Zenodo .
Q. What computational strategies are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
- DFT Calculations : Model epoxy ring strain and electron density distribution (e.g., Gaussian 16).
- QSAR Models : Corrogate experimental logP values with topological polar surface area (TPSA) using tools like ChemAxon .
- Validation : Compare predicted vs. experimental solubility and stability data from ChemSpider () .
Q. How should researchers design interdisciplinary studies to explore this compound’s role in multi-omics pathways?
Methodological Answer:
- Integration Framework :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Metabolomics : LC-MS to track epoxydecenol-derived metabolites.
- Proteomics : SILAC labeling to quantify protein interaction shifts.
- Tools : Use platforms like MetaboAnalyst for pathway enrichment analysis () .
Methodological Best Practices
-
Literature Review : Leverage SciFinder and Reaxys () for patent and reaction data. Set Google Scholar alerts (13) for new publications 13.
2-谷歌学术04:48
-
Ethical Compliance : Document informed consent for biological assays and cite IRB approvals per .
-
Data Contradiction Protocol : Apply ’s iterative analysis cycle (collect → analyze → reinterpret) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

